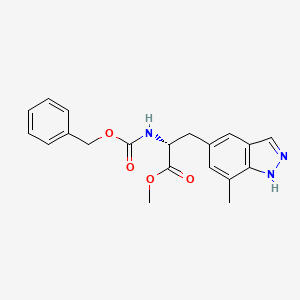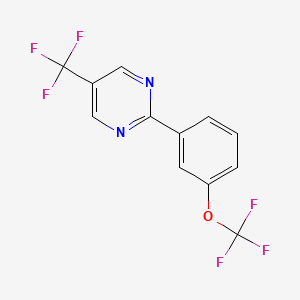
2-(3-(Trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(Trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyrimidine is a chemical compound that features both trifluoromethoxy and trifluoromethyl groups attached to a pyrimidine ring. These fluorinated groups are known for their significant impact on the chemical and physical properties of the compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylating agents such as trifluoromethyl phenyl sulfone under specific reaction conditions . The reaction conditions often include the use of a base and a suitable solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-(Trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products.
Substitution: The trifluoromethoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
2-(3-(Trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyrimidine has several scientific research applications, including:
Biology: It can be used in the study of biological systems, particularly in understanding the effects of fluorinated compounds on biological pathways.
Medicine: The compound’s unique properties make it a potential candidate for drug development, particularly in the design of molecules with improved pharmacokinetic properties.
Industry: It is used in the production of materials with enhanced chemical and physical properties, such as increased stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 2-(3-(Trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The presence of trifluoromethoxy and trifluoromethyl groups can enhance the compound’s binding affinity to target proteins and enzymes, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2-(3-(Trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyrimidine is unique due to the presence of both trifluoromethoxy and trifluoromethyl groups on the pyrimidine ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable in various applications. Compared to similar compounds, it offers enhanced stability, reactivity, and potential for use in diverse scientific and industrial fields.
Propiedades
Fórmula molecular |
C12H6F6N2O |
|---|---|
Peso molecular |
308.18 g/mol |
Nombre IUPAC |
2-[3-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C12H6F6N2O/c13-11(14,15)8-5-19-10(20-6-8)7-2-1-3-9(4-7)21-12(16,17)18/h1-6H |
Clave InChI |
KIDRVVZZMYEENN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OC(F)(F)F)C2=NC=C(C=N2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


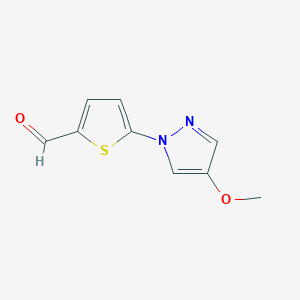

![Tert-butyl 5-bromospiro[indoline-3,3'-piperidine]-1'-carboxylate](/img/structure/B13088989.png)

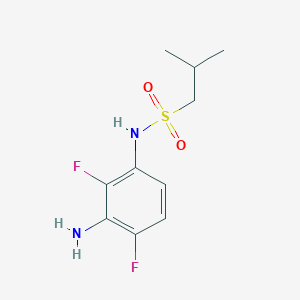
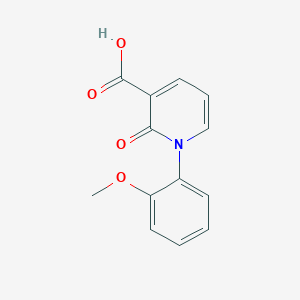
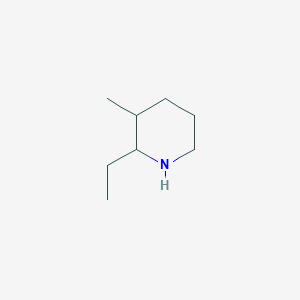
![(6-Methyl-3,6-dihydro-2H-[1,4]dioxino[2,3-c]pyrrol-5-yl)(phenyl)methanol](/img/structure/B13089024.png)
![4-[3-(4-Fluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13089030.png)
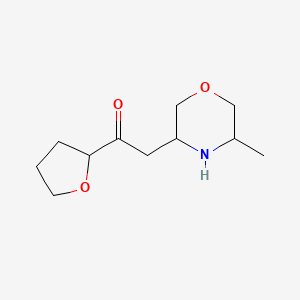
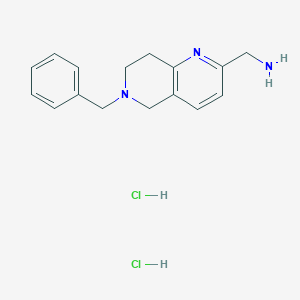
![1-(Pentan-3-yl)-1,8-diazaspiro[4.5]decane](/img/structure/B13089043.png)
